![molecular formula C20H28O3 B132055 all-trans-18-Hydroxyretinoic acid CAS No. 63531-93-1](/img/structure/B132055.png)
all-trans-18-Hydroxyretinoic acid
Overview
Description
All-trans-18-Hydroxyretinoic acid is a retinoid, a class of compounds chemically related to vitamin A . It consists of all-trans-retinoic acid bearing a hydroxy substituent at position 18 . It is a human xenobiotic metabolite, meaning it is a metabolite produced by metabolism of a xenobiotic compound in humans .
Molecular Structure Analysis
The molecular formula of all-trans-18-Hydroxyretinoic acid is C20H28O3 . Its average mass is 316.435 Da and its monoisotopic mass is 316.203857 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of all-trans-18-Hydroxyretinoic acid include a density of 1.1±0.1 g/cm3, boiling point of 514.3±23.0 °C at 760 mmHg, and a flash point of 278.9±19.1 °C . It has 3 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .
Scientific Research Applications
Role in Vision
Retinoic acid, a key component of 18-Hydroxyretinoic acid, plays a pivotal role in vision . It is integral to various biological processes crucial for organismal development and maintenance .
Cell Proliferation
Retinoic acid is also involved in cell proliferation . It helps in the growth and division of cells, which is a fundamental process in all living organisms.
Apoptosis
Apoptosis, or programmed cell death, is another biological process where retinoic acid has a significant role . It helps maintain cell populations in tissues and eliminate potentially harmful cells.
Immune Function
Retinoic acid is known to play a role in immune function . It is involved in the regulation of the immune response and the functioning of the immune system.
Gene Regulation
Retinoic acid is involved in gene regulation . It binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to transcriptional regulation of target genes .
Drug Repurposing
Drug repurposing is an effective strategy for identifying new therapeutic applications for existing drugs . Given the roles of retinoic acid in various biological processes, there is potential for repurposing 18-Hydroxyretinoic acid in various therapeutic contexts .
Safety and Hazards
The safety data sheet for all-trans-retinoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of damaging the unborn child .
Future Directions
All-trans-18-Hydroxyretinoic acid holds potential in various fields such as cancer treatment, gene regulation, and cellular differentiation due to its unique properties and ability to interact with specific receptors . Current clinical trials are exploring the use of ATRA in combination with other chemotherapeutic drugs .
Mechanism of Action
Target of Action
18-Hydroxyretinoic acid, also known as all-trans-18-Hydroxyretinoic acid or all-trans-18-Hydroxy Retinoic Acid, is a metabolite of tretinoin . Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It activates nuclear receptors to regulate epithelial cell growth and differentiation .
Mode of Action
It is known that tretinoin, from which 18-hydroxyretinoic acid is derived, exerts its molecular actions mainly through rar and rxr nuclear receptors . These receptors are involved in the regulation of gene expression, leading to changes in cellular differentiation and proliferation .
Biochemical Pathways
18-Hydroxyretinoic acid is part of the physiological pathway of vitamin A metabolism . It is formed from tretinoin through the action of various cytochrome P450 enzymes .
Pharmacokinetics
It is known that tretinoin, the parent compound of 18-hydroxyretinoic acid, is normally found at very low concentrations in human circulation .
Result of Action
The molecular and cellular effects of 18-Hydroxyretinoic acid’s action are likely related to its role in the regulation of epithelial cell growth and differentiation . By activating nuclear receptors, it may influence gene expression and lead to changes in cellular behavior .
Action Environment
The action, efficacy, and stability of 18-Hydroxyretinoic acid may be influenced by various environmental factors. For example, within a cell, all-trans-18-Hydroxyretinoic acid is primarily located in the extracellular space and near the membrane . This localization could potentially influence its interactions with its targets and its overall biological activity.
properties
IUPAC Name |
(2E,4E,6E,8E)-9-[2-(hydroxymethyl)-6,6-dimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-15(7-5-8-16(2)13-19(22)23)10-11-18-17(14-21)9-6-12-20(18,3)4/h5,7-8,10-11,13,21H,6,9,12,14H2,1-4H3,(H,22,23)/b8-5+,11-10+,15-7+,16-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJOIRFEYHJNAW-FCKHSPHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCCC1(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(CCCC1(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313930 | |
Record name | 18-Hydroxyretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | all-trans-18-Hydroxyretinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
all-trans-18-Hydroxyretinoic acid | |
CAS RN |
63531-93-1 | |
Record name | 18-Hydroxyretinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63531-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18-Hydroxyretinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063531931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-Hydroxyretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18-Hydroxy-all-trans-retinoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REU22CK3HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | all-trans-18-Hydroxyretinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of CYP26B1 in regulating all-trans-retinoic acid (atRA) levels within human aortic smooth muscle cells?
A1: The research paper highlights that CYP26B1 plays a crucial role in controlling atRA levels in AOSMCs. CYP26 enzymes, including CYP26B1, are responsible for metabolizing atRA. The study found that AOSMCs express CYP26B1, and exposure to atRA further increases its expression []. This suggests a negative feedback loop where atRA stimulates its own degradation. The researchers demonstrated that by inhibiting CYP26B1 activity, either through gene silencing (siRNA) or a chemical inhibitor (R115866), atRA levels increased, leading to enhanced atRA signaling and reduced AOSMC proliferation []. This finding indicates that CYP26B1 activity can modulate the effectiveness of atRA in these cells.
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